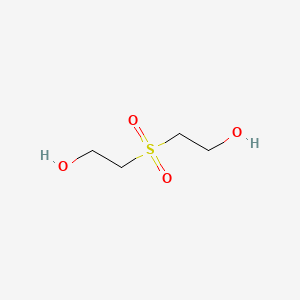
2,2'-Sulfonyldiethanol
Cat. No. B1207226
Key on ui cas rn:
2580-77-0
M. Wt: 154.19 g/mol
InChI Key: QQLILYBIARWEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08790678B2
Procedure details


PEG-vinylsulfone (PEG-VS) was synthesized from four-arm or eight-arm PEG (mol. wt. 10,000, Shearwater Polymers, Huntsville, Ala.) in four steps using a modification of the methods described by Morpurgo et al. (Bioconjugate Chemistry, 1996, 7: 363-368). In the first step, PEGmesylate was formed by the reaction of mesyl chloride with PEG under nitrogen. PEG (25 g) dissolved in 300 mL toluene was dried by azeotropic distillation until the final volume was 150 mL. After cooling, 50 mL of dichloromethane (DCM) was added to prevent precipitation of PEG. The solution was cooled on ice for 15 min, and 5.58 mL triethylamine (TEA, 2 equiv.) was added. Next, 3.10 mL methane sulfonyl chloride (2 equiv.) was added dropwise and allowed to react for 20 h. The TEA salt was filtered out and the total volume was reduced to approx. 20 mL by rotary evaporation. PEG was precipitated by addition of ice-cold diethyl ether, recovered by filtration, and dried under vacuum: 1H NMR (CDCl3) 3.13 ppm (s, 3H, —SO2CH3), 3.61 ppm (PEG backbone), 4.35 ppm (t, 2H, —CH2OSO2—). In the second step, PEG-mesylate was reacted with β-mercaptoethanol to form PEG-hydroxyethylsulfide. The PEG-mesylate (15.5 g) was dissolved in 150 mL sodium borate buffer (50 mM, pH 8), 3.5 mL of 14.3 M β-mercaptoethanol (4 equiv.) was added, and the solution was allowed to react at reflux under nitrogen for 3 h. The PEG was extracted twice with DCM, and the volume was reduced to approx. 20 mL by rotary evaporation. PEG was precipitated by addition of ice-cold diethyl ether, recovered by filtration, and dried under vacuum: 1H NMR (CDCl3) 2.72 ppm (t, 2H, —CH2S—), 2.75 ppm (t, 2H, —SCH2—), 3.61 ppm (PEG backbone). Next, the sulfide was oxidized using hydrogen peroxide to form PEG-hydroxyethylsulfone. PEG-hydroxyethylsulfide (12.79 g) was dissolved in 50 mL distilled water with 1.69 g sodium tungstate (0.5 equiv.). The solution was cooled to near 0° C. and reacted with 2.09 mL 30% hydrogen peroxide (2 equiv.) overnight on ice. The PEG was extracted twice with DCM. The total volume of DCM was reduced to approx. 20 mL by rotary evaporation. PEG was precipitated by addition of ice-cold diethyl ether, recovered by filtration, and dried under vacuum: 1H NMR (CDCl3) 3.32 ppm (t, 2H, —CH2SO2—), 3.39 ppm (t, 2H, —SO2CH2—), 3.61 ppm (PEG backbone), 3.92 ppm (t, 2H, —OCH2CH2SO2—), 4.03 ppm (t, 2H, —SO2CH2CH2OH). In the final step, the hydroxyethylsulfone was converted to a vinyl sulfone. PEG-hydroxyethylsulfone (7.97 g) was dried by azeotropic distillation in toluene until the final volume was 150 mL. After cooling, 50 mL DCM was added to prevent precipitation of the PEG. The solution was cooled on ice for 15 min, then 2.68 mL TEA (3 equiv.) was added. Next, 0.75 mL mesyl chloride (1.5 equiv.) was added dropwise, and the solution was allowed to react for 24 h. Another 2.68 mL TEA (3 equiv.) was added, followed by 0.75 mL mesyl chloride (1.5 equiv. added dropwise), and the reaction was carried out overnight. The TEA salt was filtered out and the total volume was reduced to approx. 20 mL by rotary evaporation. PEG was precipitated by addition of ice-cold diethyl ether, recovered by filtration, and dried under vacuum: 1H NMR (CDCl3) 3.61 ppm (PEG backbone), 6.04 ppm (d, 1H, ═CH2), 6.35 ppm (d, 1H, ═CH2), 6.79 ppm (q, 1H, —SO2CH═).
Name
PEG-mesylate
Quantity
15.5 g
Type
reactant
Reaction Step One

Name
sodium borate
Quantity
150 mL
Type
solvent
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
CO[S:3]([OH:6])(=[O:5])=O.[CH2:7]([OH:10])[CH2:8]O.S[CH2:12][CH2:13][OH:14]>B([O-])([O-])[O-].[Na+].[Na+].[Na+]>[OH:14][CH2:13][CH2:12][S:3]([CH2:8][CH2:7][OH:10])(=[O:5])=[O:6] |f:0.1,3.4.5.6|
|
Inputs


Step One
|
Name
|
PEG-mesylate
|
|
Quantity
|
15.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)O.C(CO)O
|
|
Name
|
sodium borate
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
SCCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux under nitrogen for 3 h
|
|
Duration
|
3 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The PEG was extracted twice with DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volume was reduced to approx. 20 mL by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
PEG was precipitated by addition of ice-cold diethyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
recovered by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCS(=O)(=O)CCO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
